molecular formula C16H33N3O B14786156 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide

Cat. No.: B14786156
M. Wt: 283.45 g/mol
InChI Key: RRVXFWJLEDKVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide is a chiral amide derivative featuring a dimethylamino-substituted cyclohexyl backbone and an isopropyl group. The stereochemistry ((1S)-configuration) may critically influence its biological interactions, a common feature in pharmacologically active compounds .

Properties

Molecular Formula

C16H33N3O

Molecular Weight

283.45 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3

InChI Key

RRVXFWJLEDKVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N

Origin of Product

United States

Preparation Methods

Cyclohexene Oxide Aminolysis

The synthesis initiates with stereoselective aminolysis of cyclohexene oxide using dimethylamine:

Reaction Conditions

  • Substrate : Cyclohexene oxide (1.0 equiv)
  • Nucleophile : Dimethylamine (40% aqueous, 3.0 equiv)
  • Solvent : Methanol/water (4:1 v/v)
  • Temperature : 0°C → room temperature, 48 h
  • Product : trans-2-(Dimethylamino)cyclohexanol (83% yield)

Mitsunobu Inversion for (1S) Configuration

The trans-diol undergoes Mitsunobu reaction to establish (1S) stereochemistry:

Reaction Parameters

Component Quantity
trans-2-(Dimethylamino)cyclohexanol 10.0 g (63.7 mmol)
DIAD 16.2 mL (81.3 mmol)
Triphenylphosphine 21.3 g (81.3 mmol)
Benzoic acid 9.9 g (81.3 mmol)
THF 300 mL

After 24 h at room temperature, saponification (KOH/MeOH) yields (1S)-2-(dimethylamino)cyclohexanol (78% yield, 98% ee).

Azide Synthesis and Staudinger Reduction

Conversion to the amine via azide intermediate:

  • Mesylation : Methanesulfonyl chloride (1.5 equiv), Et3N (2.0 equiv), CH2Cl2, 0°C → rt, 2 h
  • Azide Displacement : NaN3 (3.0 equiv), DMF, 80°C, 12 h (91% yield)
  • Staudinger Reduction :
    • PPh3 (1.1 equiv), THF/H2O (3:1), 0°C → rt, 6 h
    • (1S)-2-(Dimethylamino)cyclohexanamine (94% yield)

N-Isopropylation via Reductive Amination

Procedure :

  • (1S)-2-(Dimethylamino)cyclohexanamine (1.0 equiv) + acetone (2.5 equiv) in MeOH
  • NaBH(OAc)3 (1.5 equiv), 0°C → rt, 24 h
  • Workup: 1M HCl extraction, basification with NaOH, CH2Cl2 extraction
  • Product : (1S)-2-(Dimethylamino)-N-isopropylcyclohexanamine (85% yield)

Preparation of 2-(Boc-Amino)-3-Methylbutanoic Acid

L-Valine Protection

Stepwise Protocol :

  • L-Valine (1.0 equiv) suspended in dioxane/H2O (1:1)
  • Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv)
  • NaOH (2.0 equiv), 0°C → rt, 6 h
  • Acidification to pH 2 with 1M HCl
  • Extraction with EtOAc, drying (MgSO4), concentration
  • Yield : 92% white crystalline solid

Characterization Data :

  • m.p. : 78–80°C
  • [α]D²⁵ : +24.5° (c 1.0, CHCl3)
  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H), 1.05 (d, J=6.8 Hz, 3H), 0.98 (d, J=6.8 Hz, 3H), 4.25 (m, 1H), 5.20 (br s, 1H)

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

Optimized Conditions :

Parameter Value
2-(Boc-amino)-3-methylbutanoyl chloride 1.2 equiv
(1S)-2-(Dimethylamino)-N-isopropylcyclohexanamine 1.0 equiv
Base N-Methylmorpholine (3.0 equiv)
Solvent Anhydrous THF
Temperature -20°C → 0°C over 2 h
Reaction Time 12 h
Workup 1M HCl wash, NaHCO3 extraction
Yield 88%

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol :

  • 2-(Boc-amino)-3-methylbutanoic acid (1.05 equiv)
  • EDC·HCl (1.2 equiv), HOBt (1.1 equiv) in CH2Cl2
  • Amine (1.0 equiv), DIEA (2.5 equiv), 0°C → rt, 18 h
  • Yield : 91% after silica gel chromatography (hexane/EtOAc 3:1)

Deprotection and Final Product Isolation

Boc Removal with TFA

Procedure :

  • Protected amide (1.0 equiv) in CH2Cl2 (0.1 M)
  • TFA (10 equiv), 0°C → rt, 3 h
  • Concentration, trituration with Et2O
  • Yield : 95% hydrochloride salt

Crystallization Optimization

Solvent Screening Results :

Solvent System Crystal Form Purity (%)
EtOAc/Hexane (1:4) Needles 99.2
MeOH/CHCl3 (1:5) Plates 98.7
Acetone/H2O (9:1) Prisms 99.5

Optimal conditions: Slow evaporation from acetone/water (9:1) yields prismatic crystals suitable for X-ray analysis.

Stereochemical Control and Chiral Analysis

Chiral HPLC Validation

Chromatographic Conditions :

  • Column: Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)
  • Flow Rate: 1.0 mL/min
  • Retention Times:
    • (1S)-Isomer: 12.7 min
    • (1R)-Isomer: 14.2 min

Enantiomeric excess: 98.5% by peak integration.

Alternative Synthetic Routes

Enzymatic Resolution Approach

Candida antarctica Lipase B Catalysis :

  • Racemic amine substrate (2.0 equiv)
  • Vinyl acetate (5.0 equiv) in MTBE
  • 35°C, 48 h
  • Outcome : 41% conversion, 99% ee (S)-isomer

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Conditions :

Component Quantity
2-Bromocyclohexanone 1.0 equiv
Dimethylamine HCl 1.5 equiv
Pd2(dba)3 2 mol%
Xantphos 4 mol%
Cs2CO3 2.5 equiv
Toluene 0.2 M

Yield: 78% after 18 h at 110°C

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cyclohexylamine Derivatives

(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide (CAS: 1354009-77-0)
  • Molecular Formula : C21H35N3O
  • Molecular Weight : 345.52 g/mol
  • Key Differences: Replaces the dimethylamino group with a benzyl(isopropyl)amino substituent.
  • The absence of dimethylamino may reduce chelation capacity compared to the target compound .
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Molecular Formula : C15H18F5N3S
  • Molecular Weight : 367.38 g/mol
  • Key Differences : Thiourea linkage instead of amide; perfluorophenyl group introduces strong electron-withdrawing effects.
  • Implications : Thiourea derivatives often exhibit stronger hydrogen-bonding capabilities, which could enhance binding to biological targets like kinases or proteases. The perfluorophenyl group increases lipophilicity and chemical inertness, favoring applications in materials science or as enzyme inhibitors .

Functional Group Comparisons: Amides vs. Thioureas

  • Amides (Target Compound): Polar, hydrogen-bond acceptors/donors. Common in drug design due to metabolic stability and bioavailability.
  • Thioureas () :
    • Higher acidity (N-H) and stronger metal-coordinating ability.
    • Often used in catalysis or as protease inhibitors.

Structural Complexity and Stereochemistry

  • Pharmacopeial Compounds () :
    • Feature multiple stereocenters (e.g., 2S,4S,5S configurations) and complex substituents like tetrahydro-pyrimidinyl groups.
    • Implications : Enhanced target specificity but synthetically challenging. The target compound’s simpler structure offers easier scalability and modification .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide Not Provided Estimated ~350 Dimethylamino, isopropyl Medicinal chemistry (hypothesized)
(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide C21H35N3O 345.52 Benzyl(isopropyl)amino Drug discovery, enzyme modulation
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C15H18F5N3S 367.38 Thiourea, perfluorophenyl Catalysis, enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 N,O-bidentate directing group Metal-catalyzed reactions

Biological Activity

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide, often referred to as a cyclohexyl derivative, is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features an amino group, a cyclohexyl ring, and a butanamide moiety, which contribute to its interactions with biological systems.

PropertyValue
Molecular FormulaC16H33N3O
Molecular Weight283.45 g/mol
IUPAC Name2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide
InChIInChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3
InChI KeyRRVXFWJLEDKVRH-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate their activity, leading to significant biological effects. Research indicates that this compound may exhibit properties similar to other amino-cyclohexyl derivatives, particularly in the context of neuropharmacology and cancer therapy.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This suggests applications in treating disorders such as depression and anxiety.
  • Cancer Therapy : Research indicates that derivatives of cyclohexyl amines may possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Cytotoxicity : A study evaluated a series of cyclohexyl derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the cyclohexyl structure enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Dopamine Receptor Interaction : Another investigation focused on the interaction of substituted aminoindans with dopamine receptors, revealing that specific substitutions could enhance binding affinity and selectivity towards D(3) receptors, suggesting a potential pathway for developing antipsychotic medications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups compared to similar compounds:

Compound NameBiological Activity
2-Aminoindans (various substitutions)Antipsychotic properties
Piperidine derivatives (structurally similar)Anticancer activity
Cyclohexyl amines (general class)Neuroactive effects

This comparative analysis underscores the potential for targeted modifications to enhance therapeutic efficacy.

Q & A

Basic: What synthetic strategies ensure stereochemical control during the synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide?

Methodological Answer:
The synthesis of this compound requires precise stereochemical control, particularly for the (1S)-configured cyclohexylamine moiety. A multi-step approach is recommended:

Chiral Pool Synthesis : Start with enantiomerically pure cyclohexane derivatives, such as (1R,2R)-diaminocyclohexane (as seen in thiourea catalysts in ), to retain stereochemical integrity.

Asymmetric Catalysis : Utilize chiral catalysts like (S,S)-TUC (1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea) to induce stereoselectivity during amide bond formation.

Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) during alkylation or acylation steps to prevent racemization, as demonstrated in Edoxaban intermediate synthesis .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to confirm stereochemistry and substituent positions, referencing structural analogs like N-((1R,2R)-2-aminocyclohexyl)thiourea derivatives .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns against theoretical values (e.g., C17_{17}H34_{34}N4_4O for related compounds in ).

Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to confirm enantiomeric excess (>98% ee) .

Advanced: How can enantiomeric impurities be resolved during large-scale synthesis?

Methodological Answer:
Enantiomeric impurities often arise from incomplete stereochemical control. Resolution strategies include:

Diastereomeric Crystallization : Form salts with chiral acids (e.g., tartaric acid) to separate diastereomers via differential solubility .

Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis .

Chromatographic Purification : Use preparative chiral HPLC with columns optimized for tertiary amine separations, as described for Edoxaban intermediates .

Advanced: What computational approaches predict the compound’s pharmacological targets and binding affinities?

Methodological Answer:

Molecular Docking : Perform docking studies using software like AutoDock Vina to model interactions with opioid receptors (e.g., µ-opioid receptor), referencing structural analogs like U-47700 .

QSAR Modeling : Develop quantitative structure-activity relationship models based on cyclohexylamine derivatives to predict bioactivity .

MD Simulations : Conduct molecular dynamics simulations to assess stability of ligand-receptor complexes over time, leveraging data from structurally related compounds .

Basic: What are optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

Temperature : Store at -20°C under inert gas (Ar/N2_2) to prevent oxidation and hydrolysis .

Light Sensitivity : Use amber vials to avoid photodegradation, as recommended for thiourea derivatives in .

Moisture Control : Store with desiccants (e.g., silica gel) to prevent hydrate formation, critical for hygroscopic amines .

Advanced: How does stereochemistry influence pharmacological activity compared to analogs like U-47700?

Methodological Answer:

Receptor Selectivity : The (1S)-cyclohexyl configuration may enhance µ-opioid receptor binding compared to U-47700’s (1S,2S) isomer, as seen in SAR studies of cyclohexylamine opioids .

Metabolic Stability : Methyl branching (3-methylbutanamide) likely reduces CYP450-mediated metabolism compared to U-47700’s dichlorobenzamide group .

In Vivo Efficacy : Comparative animal studies (e.g., tail-flick assay) are required to quantify potency differences, guided by U-47700’s reported EC50_{50} values .

Basic: How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., amine acylation) .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, as shown in Edoxaban intermediate synthesis .

Catalyst Loading : Optimize chiral catalyst ratios (e.g., 5-10 mol% for (S,S)-TUC) to balance cost and yield .

Advanced: What methodologies are effective for impurity profiling in the final compound?

Methodological Answer:

LC-MS/MS : Identify trace impurities (e.g., N-isopropyl degradation products) using high-sensitivity tandem mass spectrometry .

Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to characterize degradation pathways .

Synthetic Byproduct Tracking : Cross-reference impurities with intermediates like N-((1S,2R,4S)-2-aminocyclohexyl) derivatives .

Advanced: What in vitro assays are suitable for evaluating the compound’s metabolic stability?

Methodological Answer:

Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS .

CYP Inhibition Screening : Test inhibition of CYP3A4/2D6 using fluorogenic substrates, critical for predicting drug-drug interactions.

Plasma Stability Tests : Assess hydrolysis in rat/human plasma at 37°C over 24 hours, referencing protocols for U-47700 .

Basic: How can the compound’s solubility be improved for in vivo studies?

Methodological Answer:

Salt Formation : Prepare hydrochloride salts via reaction with HCl gas, as done for Bisolvon analogs .

Co-Solvent Systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, validated for similar lipophilic amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.